molecular formula C8H9ClN4 B13216513 4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13216513
M. Wt: 196.64 g/mol
InChI Key: UXPBDVDFAHFECT-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves a multi-step process. One common method starts with the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with appropriate reagents to form the pyrazolo[3,4-D]pyrimidine core. The chlorination step is then carried out using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position. The final product is obtained after purification and characterization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds in the pyrazolo[3,4-D]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-1-ethyl-6-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4/c1-3-13-8-6(4-10-13)7(9)11-5(2)12-8/h4H,3H2,1-2H3

InChI Key

UXPBDVDFAHFECT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)C)Cl

Origin of Product

United States

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